molecular formula C17H21NO3S B2530611 2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide CAS No. 2309779-30-2

2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide

Cat. No.: B2530611
CAS No.: 2309779-30-2
M. Wt: 319.42
InChI Key: ZWZSPEXXVMCBAR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxane ring

Scientific Research Applications

2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide has several applications in scientific research:

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with care, using appropriate personal protective equipment, and disposed of in accordance with local regulations.

Future Directions

The high binding energy for a similar compound suggests the need for further structure optimization and in-depth studies as a possible 5-LOX inhibitor . This could potentially lead to the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the furan ring can lead to dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the furan ring can produce dihydrofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide is unique due to its combination of furan, thiophene, and oxane rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler thiophene or furan derivatives.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-9-15(13(2)21-12)16(19)18-11-17(4-6-20-7-5-17)14-3-8-22-10-14/h3,8-10H,4-7,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZSPEXXVMCBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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